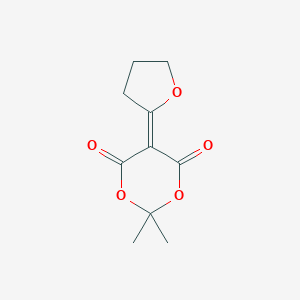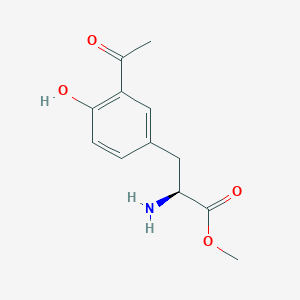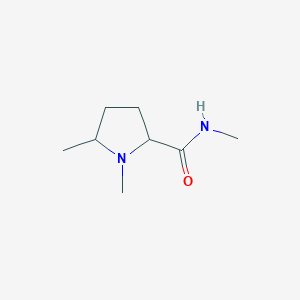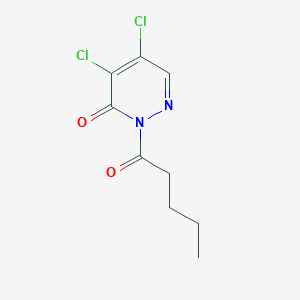
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone, also known as DCP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DCP has been found to exhibit potent biological activities, making it a promising candidate for use in pharmaceuticals, agrochemicals, and other industries.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell signaling pathways. For example, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
Efectos Bioquímicos Y Fisiológicos
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. In vivo studies have shown that 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone can inhibit tumor growth, reduce inflammation, and protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone in lab experiments is its potent biological activities, which can provide valuable insights into various cellular processes. Additionally, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is its potential toxicity, which could limit its use in certain experiments. Additionally, the mechanism of action of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone. One area of interest is the development of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone and its potential toxic effects. Finally, the potential applications of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone in the agrochemical and food industries should be further explored.
Métodos De Síntesis
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone can be synthesized through a multistep process starting with the reaction of 2,3-dichloropyridine with 1-pentanone, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The yield of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone obtained from this method is around 60%, making it a relatively efficient process for large-scale production.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields. In pharmaceuticals, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for use in agrochemicals. Additionally, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been found to have antioxidant properties, which could be useful in the food industry.
Propiedades
Número CAS |
155164-65-1 |
|---|---|
Nombre del producto |
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone |
Fórmula molecular |
C9H10Cl2N2O2 |
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
4,5-dichloro-2-pentanoylpyridazin-3-one |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-2-3-4-7(14)13-9(15)8(11)6(10)5-12-13/h5H,2-4H2,1H3 |
Clave InChI |
IRTYFKFEHWLYEZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
SMILES canónico |
CCCCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Otros números CAS |
155164-65-1 |
Sinónimos |
4,5-dichloro-2-pentanoyl-pyridazin-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



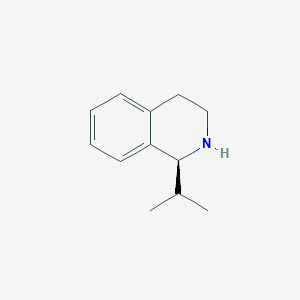
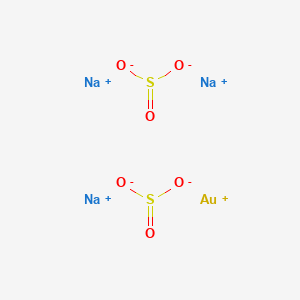



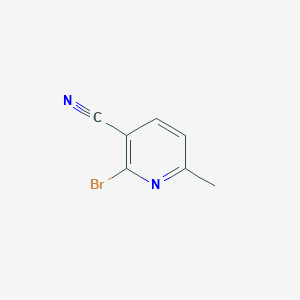
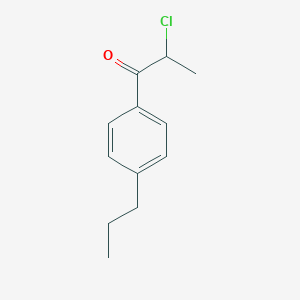

![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
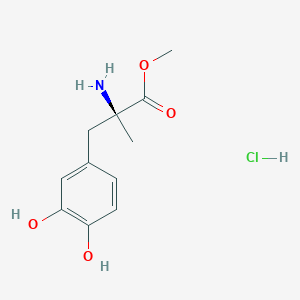
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)
